molecular formula C17H24ClNO B10859319 Pirandamine hydrochloride CAS No. 60218-36-2

Pirandamine hydrochloride

Cat. No.: B10859319
CAS No.: 60218-36-2
M. Wt: 293.8 g/mol
InChI Key: OZWMTVPSSFWHIM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pirandamine hydrochloride involves several steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Pirandamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminium hydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive sites in its structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride is frequently used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction typically yields reduced forms of the compound.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying tricyclic derivatives and their reactions.

    Biology: Its role as a selective serotonin reuptake inhibitor makes it a subject of interest in neurochemical studies.

    Medicine: Although not marketed, its potential as an antidepressant has been explored.

    Industry: Limited industrial applications due to its lack of commercialization.

Mechanism of Action

Pirandamine hydrochloride exerts its effects by selectively inhibiting the reuptake of serotonin in the brain. This increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular targets include serotonin transporters, and the pathways involved are primarily related to serotonin signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pirandamine hydrochloride is unique in its selective inhibition of serotonin reuptake without significant effects on norepinephrine reuptake. This specificity distinguishes it from other tricyclic antidepressants, which often have broader mechanisms of action .

Properties

CAS No.

60218-36-2

Molecular Formula

C17H24ClNO

Molecular Weight

293.8 g/mol

IUPAC Name

N,N-dimethyl-2-(1-methyl-4,9-dihydro-3H-indeno[2,1-c]pyran-1-yl)ethanamine;hydrochloride

InChI

InChI=1S/C17H23NO.ClH/c1-17(9-10-18(2)3)16-12-13-6-4-5-7-14(13)15(16)8-11-19-17;/h4-7H,8-12H2,1-3H3;1H

InChI Key

OZWMTVPSSFWHIM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCO1)C3=CC=CC=C3C2)CCN(C)C.Cl

Origin of Product

United States

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